(4-Methylcyclohexyl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methylcyclohexyl)methanamine hydrochloride is an organic compound with the molecular formula C8H17N·HCl. It is a derivative of cyclohexylamine, where a methyl group is attached to the cyclohexane ring at the 4-position, and the amine group is bonded to a methylene group. This compound is typically found as a hydrochloride salt, which enhances its stability and solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylcyclohexyl)methanamine hydrochloride can be achieved through several methods. One common approach involves the reaction of 4-methylcyclohexanone with methylamine, followed by reduction and subsequent conversion to the hydrochloride salt. The steps are as follows:
Formation of Schiff Base: 4-Methylcyclohexanone reacts with methylamine to form a Schiff base.
Reduction: The Schiff base is reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield (4-Methylcyclohexyl)methanamine.
Hydrochloride Formation: The free amine is then treated with hydrochloric acid to form the hydrochloride salt
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:
Isomerization: Using strong bases in solvents like aliphatic ethers or dialkyl sulfones.
Acid Hydrolysis: Treating the isomeric compound with a mineral acid to obtain the corresponding salt.
Chemical Reactions Analysis
Types of Reactions
(4-Methylcyclohexyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Can be reduced to form more saturated amines.
Substitution: Can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: 4-Methylcyclohexanone, 4-Methylcyclohexanol.
Reduction Products: More saturated amines.
Substitution Products: Various substituted cyclohexyl derivatives.
Scientific Research Applications
(4-Methylcyclohexyl)methanamine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: Utilized in the production of polymers, coatings, and other industrial chemicals
Mechanism of Action
The mechanism of action of (4-Methylcyclohexyl)methanamine hydrochloride involves its interaction with various molecular targets. As an amine, it can act as a nucleophile, participating in various biochemical pathways. It may also interact with enzymes and receptors, influencing their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: The parent compound without the methyl group.
4-Methylcyclohexanone: The ketone derivative.
N-Methylcyclohexylamine: A similar compound with a different substitution pattern
Uniqueness
(4-Methylcyclohexyl)methanamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the methyl group at the 4-position and the methylene-linked amine group make it a valuable intermediate in various synthetic pathways and applications.
Properties
IUPAC Name |
(4-methylcyclohexyl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N.ClH/c1-7-2-4-8(6-9)5-3-7;/h7-8H,2-6,9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDUSUNKZRGIVEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.